Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H17ClN4O2S. It belongs to the thiadiazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate typically involves the reaction of 4-chloro-1,2,5-thiadiazole-3-amine with tert-butyl 4-piperazinecarboxylate. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the thiadiazole ring .
Scientific Research Applications
Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Biological Studies: Researchers use this compound to study the mechanisms of action of thiadiazole derivatives and their interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chloro-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate is unique due to the specific positioning of the chlorine atom and the thiadiazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the tert-butyl ester group also contributes to its stability and solubility, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-8(12)13-19-14-9/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQDADMBRVIKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NSN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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